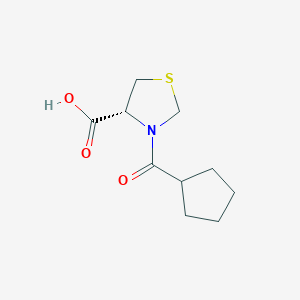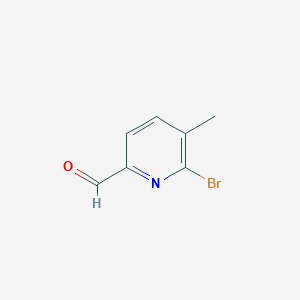
4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol
Vue d'ensemble
Description
4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol is an organic compound with the molecular formula C10H7F3O and a molecular weight of 200.16 g/mol . It is characterized by the presence of a trifluoromethyl group, a phenyl group, and an alcohol functional group attached to a butynyl chain. This compound is often used as a versatile building block in organic synthesis due to its unique structural features .
Mécanisme D'action
Mode of Action
It is known to be involved in a [3+2]-cycloaddition reaction . This process involves the addition of two molecules to form a new compound, which subsequently undergoes a [3+6]-cycloaddition with another molecule .
Biochemical Pathways
The compound is known to participate in cycloaddition reactions , which are common in organic chemistry and biochemistry. These reactions can lead to the formation of complex cyclic structures, potentially affecting various biochemical pathways.
Result of Action
It is known to participate in cycloaddition reactions , which could potentially lead to the formation of complex cyclic structures. These structures may have various effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. For 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol, the reaction was found to require milder temperature conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol typically involves the reaction of phenylacetylene with trifluoroacetaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or hydrogen gas are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4,4,4-trifluoro-1-phenylbut-2-yn-1-one or 4,4,4-trifluoro-1-phenylbut-2-ynoic acid.
Reduction: Formation of 4,4,4-trifluoro-1-phenylbut-2-ene-1-ol or 4,4,4-trifluoro-1-phenylbutane-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated analogs of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
- 4,4,4-Trifluoro-1-phenylbut-2-ene-1-ol
- 4,4,4-Trifluoro-1-phenylbutane-1-ol
- 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one
Uniqueness: 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol is unique due to its combination of a trifluoromethyl group, a phenyl group, and an alcohol functional group attached to a butynyl chain. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
4,4,4-trifluoro-1-phenylbut-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5,9,14H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKZUTBIBVPCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid](/img/structure/B3377273.png)
![3-{[4-(Trifluoromethyl)phenyl]methyl}oxolane-3-carboxylic acid](/img/structure/B3377296.png)
![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B3377301.png)










